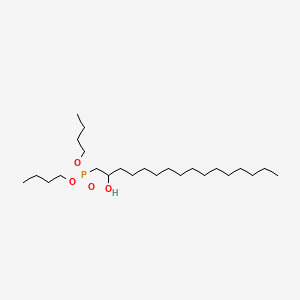
Ammonium, (4-((4,6-diamino-m-tolyl)imino)-2,5-cyclohexadien-1-ylidene)dimethyl-, chloride, monohydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of toluylene blue 1-hydrate typically involves the reaction of ortho-toluidine with sulfur and an oxidizing agent. The process can be summarized as follows:
Starting Materials: Ortho-toluidine, sulfur, and an oxidizing agent.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Purification: The crude product is purified through recrystallization or other suitable methods to obtain pure toluylene blue 1-hydrate.
Industrial Production Methods: In industrial settings, the production of toluylene blue 1-hydrate involves large-scale synthesis using similar starting materials and reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions: Toluylene blue 1-hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in various analytical applications.
Reduction: It can be reduced to leucomethylene blue, which has different staining properties.
Substitution: The aromatic ring of toluylene blue 1-hydrate can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, zinc dust.
Substitution Reagents: Halogens, nitro compounds.
Major Products:
Oxidation Products: Different oxidation states of the dye.
Reduction Products: Leucomethylene blue.
Substitution Products: Halogenated or nitro-substituted derivatives.
科学的研究の応用
Toluylene blue 1-hydrate has a wide range of applications in scientific research:
Chemistry: Used as a redox indicator and in various analytical techniques.
Biology: Employed in histological staining to identify cellular components.
Medicine: Utilized in the diagnosis of oral cancers and other medical conditions.
Industry: Applied in the textile industry for dyeing fabrics and in the paper industry for staining.
作用機序
The mechanism of action of toluylene blue 1-hydrate involves its interaction with nucleic acids and other acidic tissue components. The dye binds to DNA and RNA, causing a metachromatic shift that results in a color change. This property is exploited in various staining techniques to highlight specific cellular structures . The molecular targets include nucleic acids and acidic polysaccharides, and the pathways involved are primarily related to the binding and staining of these components .
類似化合物との比較
Methylene Blue: Another thiazine dye with similar staining properties but different chemical structure.
Azure B: A related dye used in similar applications but with distinct spectral properties.
Thionine: A thiazine dye with applications in histology and microbiology.
Uniqueness: Toluylene blue 1-hydrate is unique due to its high affinity for nucleic acids and its ability to produce metachromatic staining. This makes it particularly useful for identifying specific cellular components and diagnosing medical conditions .
特性
CAS番号 |
6424-34-6 |
|---|---|
分子式 |
C15H21ClN4O |
分子量 |
308.80 g/mol |
IUPAC名 |
[4-(2,4-diamino-5-methylphenyl)iminocyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride;hydrate |
InChI |
InChI=1S/C15H18N4.ClH.H2O/c1-10-8-15(14(17)9-13(10)16)18-11-4-6-12(7-5-11)19(2)3;;/h4-9H,1-3H3,(H3,16,17);1H;1H2 |
InChIキー |
SBHAXIXLNVUZCC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1N)N)N=C2C=CC(=[N+](C)C)C=C2.O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[2-[(2,6-Dibromo-4-nitrophenyl)azo]-5-[[2-(2-ethoxyethoxy)ethyl]ethylamino]phenyl]acetamide](/img/structure/B13774358.png)

![Acetamide, N-[2-[(2-bromo-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]-](/img/structure/B13774377.png)







